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molecular formula C9H9BrO2 B8548950 2-Bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one

2-Bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one

Cat. No. B8548950
M. Wt: 229.07 g/mol
InChI Key: LTPDWZKDAVYTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238026B2

Procedure details

Potassium fluoride (0.85 g, 14.7 mmol) was added to a solution of 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one (26b) (1.5 g, 6.5 mmol) in anhydrous dimethylformamide (25 mL). The reaction mixture was stirred at room temperature for 4 days. Ethyl acetate (75 mL) was added and the mixture was washed with brine (3×100 mL). The organic layer was dried over sodium sulfate and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5 to 80/20) to provide the desired benzofuran-3-one (26c) (450 mg, 3.04 mmol, 46%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[F-].[K+].Br[CH2:4][C:5]([C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[OH:14])=[O:6].C(OCC)(=O)C>CN(C)C=O>[CH3:13][C:12]1[C:7]2[C:5](=[O:6])[CH2:4][O:14][C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC=C1C)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5 to 80/20)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
CC1=CC=CC2=C1C(CO2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.04 mmol
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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